Propargyl-PEG1-SS-alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

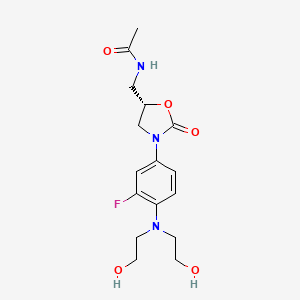

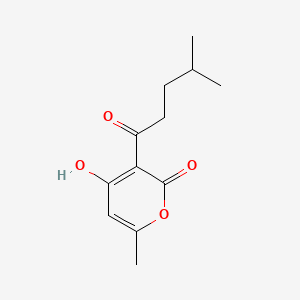

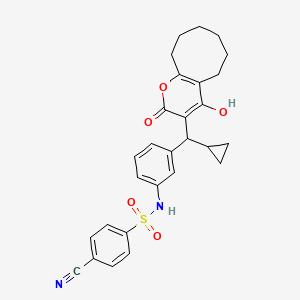

Propargyl-PEG1-SS-alcohol is a Click Chemistry-ready crosslinker containing a propargyl group, a hydroxyl group, and a cleavable disulfide bond . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .

Synthesis Analysis

Propargyl-PEG1-SS-alcohol is used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis

The molecular weight of Propargyl-PEG1-SS-alcohol is 192.30 and its molecular formula is C7H12O2S2 . It contains a propargyl group, a hydroxyl group, and a cleavable disulfide bond .Chemical Reactions Analysis

The propargyl groups in Propargyl-PEG1-SS-alcohol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .Scientific Research Applications

Drug Delivery Systems

Propargyl-PEG1-SS-alcohol is utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable linkages. The compound’s cleavable disulfide bond is particularly useful in creating antibody-drug conjugates (ADCs), which allow for targeted delivery of therapeutics . This targeted approach ensures that drugs are delivered directly to diseased cells, minimizing side effects and improving treatment efficacy.

Bioconjugation for Therapeutic Agents

The alkyne group present in Propargyl-PEG1-SS-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it an excellent candidate for bioconjugation . This “click chemistry” reaction is widely used to attach various therapeutic agents to biological molecules, enhancing their stability and solubility.

Surface Modification

Propargyl-PEG1-SS-alcohol can be used to modify surfaces to reduce protein and cell adsorption. This property is beneficial in creating medical devices and implants that resist fouling, which is crucial for maintaining their functionality and longevity .

Tissue Engineering and Regenerative Medicine

In tissue engineering, Propargyl-PEG1-SS-alcohol can be used to create three-dimensional scaffold materials. These scaffolds provide a structure for cell attachment and growth, which is essential for the development of new tissues . The compound’s biodegradability and biocompatibility make it an ideal choice for such applications.

Polymer Micelles Formation

The hydrophilic nature of Propargyl-PEG1-SS-alcohol allows for the formation of polymer micelles. These micelles can encapsulate drugs, increasing their solubility and stability in biological environments. This application is particularly useful in the pharmaceutical industry for improving drug formulations .

Synthesis of Heterobifunctional PEG Derivatives

Propargyl-PEG1-SS-alcohol serves as a starting material for the synthesis of heterobifunctional PEG derivatives. These derivatives are crucial in creating PEG-based bioconjugates for various biomedical applications, including protein modification and the development of PEG-drug conjugates .

Nanotechnology

In nanotechnology, Propargyl-PEG1-SS-alcohol is used to create nanocarriers for drugs, genes, and imaging agents. The compound’s ability to form stable linkages and its biocompatibility make it suitable for constructing nanoparticles that can circulate in the body without eliciting an immune response .

Synthetic Chemistry

The propargyl group in Propargyl-PEG1-SS-alcohol is a valuable moiety in synthetic chemistry. It opens up new synthetic pathways for the elaboration of small-molecule building blocks and intermediates, expanding the scope of chemical synthesis .

Mechanism of Action

Target of Action

Propargyl-PEG1-SS-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are azide-bearing compounds or biomolecules . These targets play a crucial role in the formation of stable triazole linkages, which are essential in the creation of ADCs .

Mode of Action

The propargyl groups in Propargyl-PEG1-SS-alcohol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields stable triazole linkages . The hydroxyl group present in the compound enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Propargyl-PEG1-SS-alcohol is the copper-catalyzed azide-alkyne Click Chemistry . This pathway leads to the formation of stable triazole linkages, which are integral to the structure and function of ADCs .

Pharmacokinetics

As a cleavable linker used in the synthesis of adcs, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact the bioavailability and efficacy of the resulting ADCs .

Result of Action

The result of Propargyl-PEG1-SS-alcohol’s action is the formation of stable triazole linkages . These linkages are crucial in the structure of ADCs, enabling the targeted delivery of cytotoxic drugs to cancer cells .

Action Environment

The action of Propargyl-PEG1-SS-alcohol can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry requires specific conditions for optimal efficiency . Additionally, the compound should be stored under recommended conditions to maintain its stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-prop-2-ynoxyethyldisulfanyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S2/c1-2-4-9-5-7-11-10-6-3-8/h1,8H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZUBJGVOIBKLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

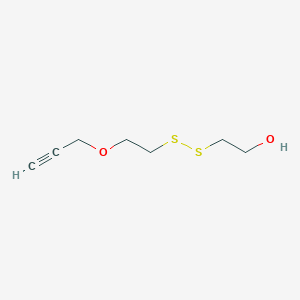

C#CCOCCSSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG1-SS-alcohol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

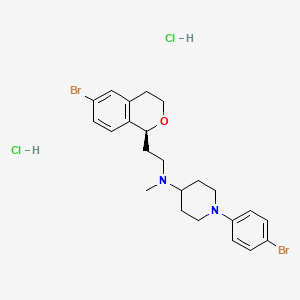

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)